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molecular formula C10H18O5 B8531765 Dibutyl dicarbonate CAS No. 4525-32-0

Dibutyl dicarbonate

Cat. No. B8531765
M. Wt: 218.25 g/mol
InChI Key: YAGCIXJCAUGCGI-UHFFFAOYSA-N
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Patent
US05786373

Procedure details

A stirred solution of 3-2 (41.8 g, 0.14 mol), dioxane (300 mL), and 3N NaOH (0.51 mol, 170 mL) at ambient temperature was treated with di-butyl dicarbonate (32.1 g, 0.15 mol). After 24 h the dioxane was evaporated and the aqueous phase extracted with ether. The ethereal extracts were combined, washed with 10% KHSO4 and brine, dried (MgSO4), and then concentrated. Flash chromatography (silica, 30% to 50% EtOAc/ hexanes) gave 3-3 as an oil, Rf 0.11 (silica, 20% EtOAc/hexanes).
Name
3-2
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])C.[NH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][CH2:13][OH:14])[CH2:7][CH2:6]1.[OH-].[Na+].C(OC(OC[CH2:29][CH2:30][CH3:31])=O)(OCCCC)=O.O1CCOC[CH2:33]1>>[C:1]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][CH2:13][OH:14])[CH2:7][CH2:6]1)([O:4][C:30]([CH3:29])([CH3:31])[CH3:33])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
3-2
Quantity
41.8 g
Type
reactant
Smiles
C(C)(=O)O.N1CCC(CC1)CCCO
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32.1 g
Type
reactant
Smiles
C(=O)(OCCCC)OC(=O)OCCCC
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 h the dioxane was evaporated
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether
WASH
Type
WASH
Details
washed with 10% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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